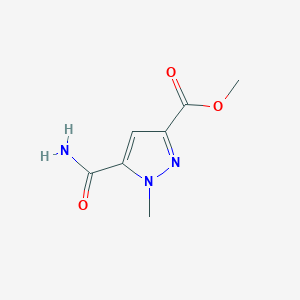
(5-nitrothiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-nitrothiophen-3-yl)methanol is an organic compound that belongs to the class of nitrothiophenes It features a thiophene ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitrothiophen-3-yl)methanol typically involves the nitration of thiophene followed by a reduction and subsequent functionalization. One common method includes:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrothiophene.
Reduction: The nitro group in 5-nitrothiophene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Formylation: The amino group is then converted to a hydroxymethyl group through a formylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(5-nitrothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (5-nitrothiophen-3-yl)carboxylic acid.
Reduction: (5-aminothiophen-3-yl)methanol.
Substitution: Various esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
(5-nitrothiophen-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of conductive polymers and other advanced materials.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism of action of (5-nitrothiophen-3-yl)methanol depends on its specific application. In biological systems, its activity may involve:
Molecular Targets: Interaction with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(5-nitrothiophen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(5-nitrothiophen-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(5-nitrothiophen-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-nitrothiophen-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both a nitro group and a hydroxymethyl group allows for diverse chemical transformations and applications.
Propiedades
Número CAS |
773869-37-7 |
|---|---|
Fórmula molecular |
C5H5NO3S |
Peso molecular |
159.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



